TRC150094 vs. T3 and TRβ-Selective Agonists: Potency and Selectivity in Thyroid Hormone Receptor Activation
TRC150094 is a functional iodothyronine analog with substantially reduced potency at thyroid hormone receptors compared to the endogenous ligand T3 and synthetic TRβ-selective agonists like GC-1 and KB-141. Whereas T3 activates TRα1/β1 with high potency (Ki ~2.3 nM) [1], TRC150094 is described as having 'much lower potency' toward TRα1/β1 activation [2]. This contrasts with GC-1 (sobetirome), which is a potent and selective TRβ agonist (EC50 = 0.16 µM for TRβ-1) , and KB-141, which binds hTRβ1 with an IC50 of 3.3 nM and exhibits 10- to 27-fold selectivity for metabolic endpoints over tachycardia [3]. The near-absence of direct TR activation by TRC150094 defines a distinct pharmacological class.
| Evidence Dimension | TRα1/β1 Activation Potency |
|---|---|
| Target Compound Data | TRC150094: 'much lower potency' vs. T3 (no numeric EC50 reported) |
| Comparator Or Baseline | T3: Ki = 2.3 nM (hTRβ) [1]; GC-1: EC50 = 0.16 µM (hTRβ-1) ; KB-141: IC50 = 3.3 nM (hTRβ1) [3] |
| Quantified Difference | Qualitative: TRC150094 exhibits significantly reduced TR activation compared to all listed comparators. |
| Conditions | Cell-free binding / transactivation assays; cell-based reporter assays |
Why This Matters
The drastically reduced TR activation eliminates confounding cardiac and systemic effects associated with TR agonists, making TRC150094 the preferred tool for investigating mitochondrial mechanisms without TR-mediated interference.
- [1] MedChemExpress. Liothyronine (Triiodothyronine) product information. View Source
- [2] Silvestri E, et al. Metabolic effects of the iodothyronine functional analogue TRC150094 on the liver and skeletal muscle of high-fat diet fed overweight rats: an integrated proteomic study. Mol Biosyst. 2012;8(7):1987-2000. PMID: 22543897. View Source
- [3] Grover GJ, et al. Development of the thyroid hormone receptor beta-subtype agonist KB-141: a strategy for body weight reduction and lipid lowering with minimal cardiac side effects. Cardiovasc Drug Rev. 2005;23(2):133-48. PMID: 16007230. View Source
